(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound consists of a pyrimidine ring fused with an indeno-oxazole system, making it an intriguing subject for research in chemistry, biology, and medicine. The compound is classified under heterocyclic compounds due to its ring structure containing nitrogen atoms.
The synthesis of (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The initial step focuses on constructing the indeno-oxazole core, followed by the introduction of the pyrimidine moiety. Common synthetic routes include:
Reagents used in these reactions may include various catalysts and solvents tailored to optimize yield and stereochemistry. Temperature control is crucial to ensure the desired reaction pathways are followed.
The molecular structure of (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole features a fused bicyclic system comprising an indeno[1,2-d]oxazole framework with a pyrimidine substituent. The stereochemistry at positions 3a and 8a is specified as S and R respectively.
Key structural data includes:
(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical transformations including:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions are typically optimized for specific temperatures and solvents to achieve desired outcomes .
The mechanism of action for (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to various biological effects including modulation of signal transduction pathways and metabolic processes.
Research indicates that this compound may act as a cell cycle inhibitor, potentially useful in treating disorders mediated by cyclin-dependent kinases (CDKs), such as certain cancers .
The compound appears as a white to off-white powder with a density estimated at approximately 1.50 g/cm³. Its optical activity is noted with an alpha value of -364° in dichloromethane.
Key chemical properties include:
(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole has several significant applications:
This compound's unique structural characteristics make it a valuable subject for ongoing research across multiple scientific disciplines .
The synthesis of (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole relies critically on the stereoselective formation of the oxazole ring fused to the indane system with simultaneous installation of the pyrimidin-2-yl substituent. A prevalent strategy employs chiral-pool starting materials or enantiomerically enriched precursors derived from cis-1-aminoindan-2-ol. Treatment of enantiopure cis-1-aminoindan-2-ol with a pyrimidine carbonyl derivative, typically 2-pyrimidinecarbonyl chloride or an activated ester, forms an intermediate amide. Subsequent dehydrative cyclization, mediated by reagents like Burgess's reagent, triphenylphosphine/carbon tetrachloride, or dehydrative Lewis acids (e.g., TiCl₄, P₂O₅), forms the oxazole ring while preserving the stereochemical integrity at the ring fusion points (3aS,8aR). This intramolecular cyclization is highly stereospecific, transferring the chiral information from the aminoindanol precursor directly to the newly formed bicyclic system. The requirement for high optical purity (>98% ee) in the starting aminoindanol is paramount, as any racemization or epimerization during its synthesis or subsequent steps drastically reduces the enantiomeric excess of the final product. Purification typically involves crystallization under inert conditions to maintain stability, yielding the target compound as a white to off-white crystalline solid characterized by high purity (>98% HPLC area%) and defined specific rotation [1] [4] [8].
| Property | Value/Specification | Method | Reference Context |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₁N₃O | HRMS | [8] |
| Molecular Weight | 237.26 g/mol | - | [8] |
| Purity | >98.0% (HPLC area%) | HPLC | [1] [8] |
| Optical Purity | >98.0% ee (min.) | Chiral HPLC/LC | [4] [8] |
| Storage Conditions | Sealed, dry, 2-8°C, Inert gas | - | [1] [8] |
| Sensitivity | Moisture Sensitive | - | [4] [8] |
Constructing the fused, bridged [3.3.0] bicyclic framework of the indeno[1,2-d]oxazole core necessitates annulation methodologies capable of installing the oxazole ring onto the indane scaffold with precise stereocontrol at the newly formed stereocenters (3a,8a). While direct evidence within the search results for the specific pyrimidinyl derivative is limited, analogous stereoselective syntheses of related indenooxazoles provide validated strategies. Stereoselective [3+2] annulation represents a powerful approach. One effective route involves reacting a functionalized indane-1,2-dione (or equivalent synthon like 2-hydroxy-1-indanone) with a chiral α-amino aldehyde or α-amino acid derivative bearing the pyrimidinyl group. Under carefully optimized Lewis or Brønsted acid catalysis, this condensation-cyclization sequence can proceed with high diastereoselectivity, favoring the desired cis-fused (3aS,8aR) isomer. The stereochemical outcome is often governed by the chiral induction from the amino acid component or asymmetric catalysis.
Quinone-based annulations offer another stereocontrolled pathway, as highlighted in recent advances using p-benzoquinones as versatile building blocks for complex polycycles [3]. Although not directly applied to the pyrimidinyl-oxazole in the results, the principles are transferable. For instance, a suitably substituted hydroquinone or quinone derivative, potentially incorporating pyrimidine nitrogen atoms or serving as a precursor to the indane moiety, can participate in stereoselective [4+2] or [3+2] cycloadditions or nucleophilic addition-cyclization cascades. These transformations, facilitated by chiral catalysts or auxiliaries, enable the construction of the fused, bridged system with high stereofidelity. The inherent reactivity of quinones as Michael acceptors or dienophiles, combined with asymmetric catalysis, provides a convergent route to access the core scaffold with defined stereochemistry [3]. Controlling the relative and absolute stereochemistry at the ring fusion during annulation is critical, as epimerization at these centers is often difficult post-synthesis. The success of these strategies hinges on ligand design and reaction condition optimization to minimize isomerization or racemization [3] [6].
Catalytic enantioselective synthesis represents the most efficient route to access enantiopure (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole, avoiding the need for stoichiometric chiral auxiliaries or resolution. While specific catalysts for this exact molecule are not detailed in the provided results, highly relevant strategies for analogous indenooxazole systems are documented, demonstrating the feasibility of catalytic enantioselective routes. Chiral Lewis acid complexes, particularly those based on calcium, have shown significant promise in catalyzing asymmetric reactions forming key bonds within related indenooxazole scaffolds. For example, chiral calcium complexes have been successfully employed in catalytic asymmetric 1,4-additions and [3+2] cycloadditions, generating complex fused heterocycles with high enantiomeric excess [4]. These catalysts likely coordinate to carbonyl oxygen atoms or nitrogen atoms within the reacting partners (e.g., an imine derived from 1-aminoindan-2-ol and a pyrimidine carbaldehyde, or an activated alkene), activating the substrate while providing a chiral environment for enantioselective bond formation leading to the oxazole ring closure.
The development of specialized chiral ligands is crucial for achieving high enantiocontrol in these transformations. Hybrid ligands, such as phosphine-phosphites (like YanPhos derivatives) or bisoxazolines, have proven effective in related Rh-catalyzed asymmetric hydroformylations and cyclizations for building complex lactones and heterocycles with quaternary stereocenters [7]. Applying similar ligand design principles – focusing on creating a well-defined chiral pocket around the metal center – is directly relevant to designing catalysts for the enantioselective synthesis of the target indenooxazole-pyrimidine. Catalytic asymmetric hydrogenation of prochiral olefin or imine precursors to the indane amino alcohol component, or enantioselective desymmetrization of prochiral or meso-indane derivatives, represent viable upstream catalytic approaches to generate key chiral building blocks like cis-1-aminoindan-2-ol in high ee before oxazole formation [4] [7].
| Catalyst System | Reaction Type | Key Stereochemical Outcome | Relevance to Target Molecule |
|---|---|---|---|
| Chiral Calcium Complexes | Asymmetric 1,4-Addition, [3+2] Cycloaddition | High ee in fused heterocycle formation | Direct application to oxazole ring formation on indane scaffold [4] |
| Rh/Phosphine-Phosphite (e.g., YanPhos) | Asymmetric Hydroformylation/Cyclization | High ee in bridged lactone synthesis | Demonstrates ligand efficacy for complex bicyclic systems; adaptable for indenooxazole synthesis [7] |
| Chiral Lewis/Brønsted Acids (e.g., BINOL-phosphates) | Enantioselective Cyclodehydration | Control of oxazole stereogenicity | Potential for direct catalytic asymmetric synthesis of oxazole ring [4] |
The success of catalytic enantioselective pathways hinges critically on ligand structure and reaction parameter optimization (temperature, solvent, pressure for gas-involving reactions). Achieving the high levels of enantiomeric excess (>98% ee) required for advanced applications, as documented for the closely related methylenebis indenooxazole derivative (Specific Rotation [α]D = -360° (c=1, CH₂Cl₂)) [4], necessitates meticulous catalyst screening and development focused on the specific steric and electronic demands imposed by the pyrimidin-2-yl substituent during the enantiodetermining step. Continuous advances in ligand design for asymmetric catalysis provide a strong foundation for developing efficient routes to this structurally complex target.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2